13h-Benzo[g]pyrido[3,2-a]carbazole
Description
13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic heterocycle with the molecular formula C₁₉H₁₂N₂ and a molecular weight of 268.33 g/mol. It forms straw-colored needles when crystallized from ethanol and exhibits a high melting point of 368°C . Structurally, it consists of a carbazole core fused with a pyridine ring at the [g] and [3,2-a] positions, respectively. Upon thermal decomposition, it releases toxic nitrogen oxides (NOₓ), necessitating careful handling in laboratory settings .
Properties
CAS No. |
207-85-2 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-9-17-18(13)15-8-10-16-14(19(15)21-17)6-3-11-20-16/h1-11,21H |
InChI Key |
DUKZIBGVTVIFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Dehydro Diels–Alder Reactions of Ynamides
One well-documented approach to benzannulated carbazoles, including derivatives structurally related to 13h-Benzo[g]pyrido[3,2-a]carbazole, involves intramolecular dehydro Diels–Alder reactions of ynamides. This method efficiently constructs the carbazole core by cyclization of suitably designed ynamide precursors under thermal conditions, yielding benzo[g]pyrido[a]carbazole frameworks in moderate to good yields. The reaction proceeds via an intramolecular cycloaddition that forms the fused aromatic system characteristic of the target compound.
- Key features:
- Utilizes ynamide substrates with appropriate substitution.
- Intramolecular cyclization forms carbazole and benzannulated carbazole derivatives.
- Moderate to good yields reported.
- Experimental procedures and spectral data are available for various derivatives, confirming structural integrity.
One-Pot Modified Friedländer Heteroannulation
Another efficient synthetic route employs a one-pot, solvent-free Friedländer heteroannulation protocol. This method involves the reaction of 2,3,4,9-tetrahydrocarbazol-1-one with malononitrile and carbazole carboxaldehydes under basic conditions (e.g., lithium ethoxide) to yield chloro-substituted benzoquinoline-carbazole derivatives, which are structurally related to the benzo[g]pyrido[3,2-a]carbazole scaffold.
-
- Mix 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, carbazole carboxaldehyde, and lithium ethoxide in ethanol/methanol.
- Heat under reflux for 3 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Isolate products by standard work-up and purification.
| Entry | R1 | R2 | R3 | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H | H | H | 3a | 5 | 80 |
| 2 | CH3 | H | H | 3b | 5 | 69 |
| 3 | H | CH3 | H | 3c | 5 | 75 |
| 4 | Cl | H | H | 3d | 5 | 65 |
This method is notable for its operational simplicity, solvent-free conditions, and moderate to high yields, making it attractive for synthesizing benzo[g]pyrido[3,2-a]carbazole derivatives with various substituents.
Palladium-Catalyzed Tandem [3 + 2] Heteroannulation
A modular and regioselective approach involves Pd-catalyzed tandem [3 + 2] heteroannulation reactions. This method constructs tri- and tetracyclic carbazole systems by sequential C–N and C–C bond formations catalyzed by palladium complexes. The process is highly chemo- and regioselective, enabling the synthesis of pyrido[3,2-a]carbazole analogues with high structural diversity.
-
- Initial coordination of Pd(II) to amide carbonyl.
- Formation of Pd(0) species facilitates C–N bond formation.
- Pd(II)-catalyzed C–arylation proceeds via palladacycle intermediates.
- Final reductive elimination yields the fused carbazole product.
-
- Electron-donating and withdrawing groups tolerated.
- Nitro-substituted substrates show reduced yields.
- Method applicable to various substituted anilines and amides.
This approach is valuable for synthesizing complex benzo[g]pyrido[3,2-a]carbazole derivatives with precise control over substitution patterns.
Pd-Catalyzed Alkyne Annulation from N-Tosyl-Iodoindoles
A recent versatile method uses palladium-catalyzed alkyne annulation of N-tosyl-iodoindoles with internal alkynes to directly synthesize benzo[a]carbazoles, which are closely related to benzo[g]pyrido[3,2-a]carbazoles. This cascade reaction is influenced by solvent, temperature, and base, allowing selective formation of N-protected or N-deprotected products.
| Entry | Catalyst (mol %) | Ligand (20 mol %) | Solvent | Temp (°C) | Time (h) | Yield N-Tosylated (%) | Yield Detosylated (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (10) | TFP | 1,4-dioxane | RT | 24 | 15 | ND |
| 7 | Pd(OAc)2 (10) | TFP | DMF | 90 | 12 | 45 | Trace |
| 8 | Pd(OAc)2 (10) | TFP | DMF | 120 | 8 | 78 | 10 |
| 10 | Pd(OAc)2 (10) | TFP | DMSO | 150 | 12 | Trace | 80 |
-
- DMF at 120 °C with Pd(OAc)2 and tri(2-furyl)phosphine (TFP) ligand gives the best yield of N-tosylated benzo[a]carbazole.
- Higher temperature favors detosylated product formation.
- Other ligands and solvents generally give lower yields.
- Reaction conditions can be tuned to favor desired product form.
Summary of Research Outcomes
| Method | Key Advantages | Typical Yields (%) | Notes |
|---|---|---|---|
| Intramolecular Dehydro Diels–Alder | Direct cyclization, moderate-to-good | 50–80 | Requires ynamide precursors, thermal step |
| One-Pot Friedländer Heteroannulation | Solvent-free, simple operation | 65–80 | Good for chloro-substituted derivatives |
| Pd-Catalyzed Tandem [3 + 2] Annulation | High regioselectivity, modular | Variable | Sensitive to substituents, complex mechanism |
| Pd-Catalyzed Alkyne Annulation | Divergent, tunable product selectivity | 15–80 | Best with Pd(OAc)2/TFP in DMF at 120 °C |
Chemical Reactions Analysis
Types of Reactions
13H-Benzo[g]pyrido[3,2-a]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 13H-Benzo[g]pyrido[3,2-a]carbazole exhibit significant anticancer properties. For instance, studies indicate that these compounds can inhibit the growth of various cancer cell lines by targeting specific biological pathways. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable study demonstrated that certain derivatives effectively inhibited CDK1/cyclin B activity, leading to apoptosis in cancer cells .
Antiviral Properties
The compound has also been explored for its antiviral potential. Patents describe derivatives that show efficacy against viral infections by interfering with viral replication processes . This suggests a promising avenue for the development of antiviral therapies based on the structural framework of this compound.
Environmental Applications
Photocatalysis
this compound has been investigated for its photocatalytic properties, particularly in degrading environmental pollutants. Its ability to absorb light and facilitate chemical reactions makes it suitable for applications in wastewater treatment and air purification . The compound's structural features enhance its reactivity under UV light, promoting the breakdown of harmful substances.
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound is being studied for use in organic light-emitting diodes due to its excellent electronic properties. The compound's high electron mobility and stability make it an attractive candidate for developing efficient OLEDs . Research indicates that incorporating this compound into OLED structures can improve device performance and longevity.
Synthesis and Derivatives
The synthesis of this compound and its derivatives is crucial for exploring its applications. Various synthetic methods have been developed to create analogs with enhanced biological activities or improved physical properties. These methods often involve multi-step reactions that allow for the introduction of different functional groups, tailoring the compounds for specific applications .
Mechanism of Action
The mechanism of action of 13H-Benzo[g]pyrido[3,2-a]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, which is one of the reasons for its potential anticancer properties .
Comparison with Similar Compounds
13H-Benzo[g]pyrido[2,3-a]carbazole
This isomer differs in the pyridine ring fusion position ([2,3-a] vs. [3,2-a]), altering the electronic distribution and steric profile. For instance, fused-ring isomers may exhibit divergent binding affinities to biological targets due to variations in planar geometry .
11H-Benzo[a]carbazole
- Molecular Formula : C₁₆H₁₁N (inferred from benzo[a]carbazole structure).
- CAS No.: 239-01-0 .
- Unlike 13H-Benzo[g]pyrido[3,2-a]carbazole, 11H-Benzo[a]carbazole lacks explicit carcinogenicity warnings in available data, though its safety profile remains understudied .
Physicochemical Properties
Key Observations :
- The pyrido[3,2-a] fusion in this compound contributes to its high thermal stability (mp 368°C) compared to simpler carbazoles .
- Pyrido[1,2-a]pyrimidin derivatives, though structurally distinct, exhibit antimicrobial activity (e.g., MIC 50 µg/ml against B. subtilis), a feature absent in this compound .
Carcinogenicity
This compound is classified as a questionable carcinogen due to tumorigenic effects in murine models . In contrast, pyrazole and pyrido[1,2-a]pyrimidin compounds demonstrate antimicrobial properties but lack carcinogenic risk .
Antimicrobial Activity
While pyrido[1,2-a]pyrimidin derivatives inhibit Gram-positive bacteria (B. This highlights how minor structural modifications (e.g., substitution of carbazole with pyrimidine) can drastically alter bioactivity.
Biological Activity
13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic compound with the molecular formula C19H12N2. Its complex structure, featuring multiple aromatic rings, positions it as a significant subject of research in medicinal chemistry, particularly for its potential biological activities, including anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C19H12N2
- Molecular Weight : 268.3 g/mol
- IUPAC Name : 12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene
- CAS Number : 207-85-2
The primary mechanism of action for this compound involves its ability to intercalate into DNA , disrupting normal replication and transcription processes. This interaction can inhibit the activity of essential enzymes such as topoisomerase, leading to apoptosis in cancer cells.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Key Biological Activity |
|---|---|---|
| Carbazole | Simpler structure | Anticancer and antimicrobial properties |
| Benzo[a]pyrene | Known carcinogen | Environmental toxicology studies |
| Indole | Nitrogen-containing ring | Neuroactive properties |
Q & A
Q. What are the established synthetic routes for 13H-Benzo[g]pyrido[3,2-a]carbazole, and how do they address regioselectivity challenges?
- Methodological Answer : The synthesis of fused carbazole derivatives often involves multi-component reactions or cyclization strategies. For pyrido-carbazoles, metal-free dehydrogenation–aromatization using cyclohexanones and 2-aminopyridines under aerobic conditions has been reported for related structures . For this compound, structural analogs like isomurrayazoline (a hexacyclic pyrano[3,2-a]carbazole) are synthesized via cyclization of monoterpenoid precursors, requiring precise temperature control (e.g., reflux in ethanol) and purification via chromatography . Regioselectivity is managed by steric and electronic directing groups in the starting materials.
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodological Answer : Structural elucidation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR can resolve aromatic protons (δ 7.0–8.5 ppm) and distinguish between carbazole and pyridine moieties. X-ray crystallography is used to confirm fused-ring geometry, as demonstrated for similar carbazoles like triazatruxene (a planar π-extended analog) . IR spectroscopy identifies functional groups (e.g., C–N stretches at ~1350 cm) .
Q. What are the known toxicological properties of this compound, and how should safety protocols be designed?
- Methodological Answer : The compound is a questionable carcinogen with tumorigenic data in murine models (oral TDLo: 3720 mg/kg over 31 weeks; subcutaneous TDLo: 72 mg/kg over 9 weeks). Safety protocols must include PPE (gloves, lab coats), fume hoods for handling, and avoidance of decomposition (emits NO). Storage should be in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can computational models predict the electronic properties of this compound for materials science applications?
- Methodological Answer : Density functional theory (DFT) calculations optimize geometry and predict HOMO-LUMO gaps, critical for optoelectronic applications. For instance, triazatruxene analogs exhibit strong electron-donating capabilities (HOMO ~ -5.2 eV) due to planar π-conjugation . Molecular electronegativity distance vector (MEDV) descriptors can model blood-brain barrier permeability, aiding in neuroactive compound design .
Q. What strategies resolve contradictions in reported bioactivity data for carbazole derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from impurities or stereochemical variations. Orthogonal analytical methods (HPLC-MS, chiral chromatography) validate purity. For example, impurity profiling in mirtazapine analogs requires gradient HPLC with UV detection (λ = 254 nm) . Comparative studies using standardized cell lines (e.g., HepG2 for cytotoxicity) and dose-response curves clarify conflicting results .
Q. How can synthetic yields of this compound be optimized for scalability?
- Methodological Answer : Catalytic systems like MnO-mediated oxidations improve yields (up to 85% in dichloromethane) for benzimidazole intermediates, which are precursors to carbazoles . Solvent selection (e.g., DMF for polar intermediates) and microwave-assisted synthesis reduce reaction times. For multi-step syntheses, telescoping steps without isolation minimizes yield loss .
Q. What methodologies assess the environmental impact of this compound degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
